4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine
Description
4-Benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a piperidine ring substituted at the 4-position by a benzyl group. Its molecular formula is C₁₆H₁₇N₅, with a molecular weight of 279.34 g/mol (CAS: 23000-46-6) . The compound is synthesized via C–N cross-coupling reactions between pyrazolo[3,4-d]pyrimidine intermediates and benzyl-substituted piperidine derivatives, yielding products with high purity and stability .
Properties
Molecular Formula |
C23H23N5 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H23N5/c1-3-7-18(8-4-1)15-19-11-13-27(14-12-19)22-21-16-26-28(23(21)25-17-24-22)20-9-5-2-6-10-20/h1-10,16-17,19H,11-15H2 |
InChI Key |
BHSPANLKZGVOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between 4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine and its analogues:
Key Comparative Insights
Pharmacological Profile
- Anti-inflammatory Activity: N-Substituted benzamides (e.g., compounds 63a/b) show potent inhibition of NO, TNF-α, and IL-6 via NF-κB and MAPK pathways . The target compound’s benzyl-piperidine group may enhance membrane permeability but lacks direct anti-inflammatory data.
- Kinase Inhibition : Piperazine derivatives (e.g., 4-(4-benzhydrylpiperazin-1-yl) analogues) exhibit kinase inhibitory effects due to bulky substituents improving target affinity . The benzyl group in the target compound may mimic these effects.
Physicochemical Properties
- Lipophilicity: The benzyl-piperidine group increases logP compared to sulfonyl () or amino-benzamide derivatives . This favors CNS penetration but may reduce aqueous solubility.
- Stability : Fluorinated derivatives (e.g., 4-fluoro-benzoyl prolyl compounds) show enhanced metabolic stability due to fluorine’s electronegativity , whereas the target compound’s benzyl group may confer susceptibility to oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
